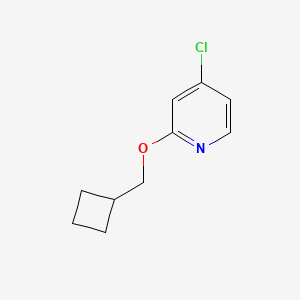

4-Chloro-2-(cyclobutylmethoxy)pyridine

Description

Significance of Pyridine (B92270) Scaffolds in Advanced Chemical Research

The pyridine ring, a six-membered heterocycle structurally related to benzene (B151609) with one nitrogen atom, is a privileged scaffold in chemical research. researchgate.netchempanda.comthieme.de Its unique electronic properties, arising from the electronegative nitrogen atom, impart a distinct reactivity and basicity compared to its carbocyclic analog, benzene. guidechem.comrsc.org This seemingly simple structural modification has profound implications, making pyridine derivatives ubiquitous in a vast array of functional molecules.

In medicinal chemistry , the pyridine nucleus is a cornerstone, found in over 7000 existing drug molecules. researchgate.netchempanda.com Its ability to act as a hydrogen bond acceptor and its capacity for diverse functionalization patterns make it an ideal component for interacting with biological targets. researchgate.net A wide range of FDA-approved drugs, spanning therapeutic areas such as antiviral (e.g., atazanavir), anticancer (e.g., imatinib), and cardiovascular (e.g., amlodipine) treatments, incorporate the pyridine moiety. researchgate.net Furthermore, many vitamins, like niacin and pyridoxine, are pyridine derivatives, highlighting their fundamental role in biological systems. chempanda.comgoogle.com

The applications of pyridine scaffolds extend into materials science , where they are utilized in the development of functional nanomaterials, polymers, and organometallic compounds. google.comsigmaaldrich.com The coordination chemistry of pyridine-type ligands is particularly rich, enabling the construction of complex molecular assemblies and materials with tailored electronic and optical properties. chemicalbook.comwikipedia.org These materials find use in applications such as solar cells, electrochromic devices, and sensors. chemicalbook.com

In the realm of catalysis , pyridine derivatives are employed as ligands for transition metals, influencing the efficiency and selectivity of a wide range of chemical transformations. patsnap.comresearchgate.netsigmaaldrich.com The electronic and steric properties of the pyridine ligand can be finely tuned through substitution, which in turn modulates the catalytic activity of the metal center. researchgate.net This has led to the development of highly effective catalysts for reactions such as cross-coupling, carbonylation, and reduction. patsnap.comresearchgate.net

Overview of Halogenated Pyridine Derivatives in Synthetic Chemistry

Halogenated pyridines, particularly chloropyridines, are versatile and highly valuable intermediates in synthetic organic chemistry. chempanda.comgoogle.com The presence of a halogen atom on the pyridine ring provides a reactive handle for a variety of chemical transformations, most notably nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. google.comuni.lu

The synthesis of chloropyridines can be achieved through several routes. Direct chlorination of pyridine is one method, though it can lead to mixtures of products. uni.luacs.org A common and often more controlled approach involves the chlorination of hydroxypyridines using reagents like phosphorus oxychloride or phosphorus pentachloride. chempanda.comacs.org Another important synthetic pathway starts from pyridine N-oxides, which can be halogenated at specific positions. chempanda.comuni.lu For instance, the synthesis of 4-chloropyridine (B1293800) can be challenging due to the compound's instability, but methods using N-(4-pyridyl) pyridinium (B92312) chloride hydrochloride as a starting material have been developed. patsnap.comacs.orgthieme-connect.com

The reactivity of chloropyridines is dictated by the position of the chlorine atom. The electron-withdrawing nature of the ring nitrogen makes the C2 and C4 positions particularly susceptible to nucleophilic attack. researchgate.net This allows for the displacement of the chloride ion by a wide range of nucleophiles, including alkoxides, amines, and thiols, to generate a diverse array of substituted pyridines. uni.lu Furthermore, halopyridines are excellent substrates for powerful carbon-carbon and carbon-heteroatom bond-forming reactions like the Suzuki, Heck, and Sonogashira couplings, which are fundamental tools in modern organic synthesis. researchgate.net

The introduction of fluorine, another halogen, into a pyridine ring can significantly alter the molecule's properties, often leading to enhanced metabolic stability, solubility, and binding affinity in a biological context. Consequently, fluorinated pyridine derivatives are of great interest in the development of new pharmaceuticals and agrochemicals.

Contextualization of Alkoxy-Substituted Pyridines

Alkoxy-substituted pyridines represent another important class of pyridine derivatives with significant applications, particularly in medicinal chemistry and materials science. The introduction of an alkoxy group can influence the electronic properties, lipophilicity, and metabolic stability of a molecule.

The synthesis of alkoxy-substituted pyridines is most commonly achieved through the nucleophilic substitution of a halogenated pyridine with an alkoxide. uni.lu For example, 2-chloropyridines readily react with sodium or potassium alkoxides to yield the corresponding 2-alkoxypyridines. uni.lu The synthesis of 2-alkoxy-4-substituted pyridines can be accomplished through a multi-step process, often starting with a 2-chloropyridine (B119429), which undergoes oxidation to the N-oxide, followed by nitration, etherification, and subsequent functional group manipulations.

In medicinal chemistry, the 2-amino/alkoxy-pyridine motif is a common feature in many biologically active compounds. The alkoxy group can act as a hydrogen bond acceptor and can be involved in crucial interactions with biological targets. In the context of materials science, the incorporation of alkoxy groups into pyridine-based liquid crystals has been shown to influence their mesomorphic behavior.

Chemical Profile of 4-Chloro-2-(cyclobutylmethoxy)pyridine

The compound this compound is a disubstituted pyridine derivative featuring both a halogen (chloro) and an alkoxy (cyclobutylmethoxy) group. While specific research literature on this particular molecule is not widely available, its chemical properties and potential synthetic routes can be inferred from the established chemistry of its constituent parts.

Physicochemical Properties

Based on available data, the key physicochemical properties of this compound are summarized in the table below. researchgate.net

| Property | Value |

| Molecular Formula | C₁₀H₁₂ClNO |

| Molecular Weight | 197.662 g/mol |

| CAS Number | 1346707-03-6 |

| Canonical SMILES | C1CC(C1)COC2=NC=CC(=C2)Cl |

| InChI Key | AIHYURCRXUVYGQ-UHFFFAOYSA-N |

| Topological Polar Surface Area | 22.1 Ų |

| Rotatable Bond Count | 3 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

Synthetic Approaches

The synthesis of 2,4-disubstituted pyridines such as this compound can be approached through several established synthetic strategies. sigmaaldrich.com A plausible route would involve the nucleophilic substitution of a 2,4-dichloropyridine (B17371) with cyclobutylmethanol in the presence of a base. The greater reactivity of the 2-position towards nucleophilic attack would likely favor the formation of the desired product.

Alternatively, one could start with a 2-alkoxypyridine and introduce the chloro group at the 4-position. This often requires activation of the pyridine ring, for example, through N-oxide formation, followed by a regioselective chlorination step.

Synthetic Pathways to this compound: An Examination of Pyridine Ring Functionalization

The synthesis of this compound, a substituted pyridine derivative, relies on established principles of heterocyclic chemistry. The core structure is assembled through the strategic functionalization of a pyridine ring, specifically at the C-2 and C-4 positions. This process primarily involves nucleophilic aromatic substitution (SNAr), a powerful method for introducing a variety of functional groups onto electron-deficient aromatic systems like pyridine. The introduction of the distinct cyclobutylmethoxy moiety is typically achieved through etherification reactions, closely following the principles of the Williamson ether synthesis.

Structure

3D Structure

Properties

CAS No. |

1346707-03-6 |

|---|---|

Molecular Formula |

C10H12ClNO |

Molecular Weight |

197.66 g/mol |

IUPAC Name |

4-chloro-2-(cyclobutylmethoxy)pyridine |

InChI |

InChI=1S/C10H12ClNO/c11-9-4-5-12-10(6-9)13-7-8-2-1-3-8/h4-6,8H,1-3,7H2 |

InChI Key |

AIHYURCRXUVYGQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)COC2=NC=CC(=C2)Cl |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 4 Chloro 2 Cyclobutylmethoxy Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Chemical Shift Analysis and Coupling Constant Interpretation

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For 4-Chloro-2-(cyclobutylmethoxy)pyridine, the spectrum is divided into two main regions: the aromatic region for the pyridine (B92270) ring protons and the aliphatic region for the cyclobutylmethoxy group protons.

The pyridine ring contains three protons. The proton at the 6-position (H6) is expected to be the most deshielded due to its proximity to the electronegative nitrogen atom, appearing as a doublet. The proton at the 3-position (H3) would be the most shielded of the aromatic protons, appearing as a singlet or a doublet with a small coupling constant. The proton at the 5-position (H5) is anticipated to appear as a doublet of doublets, being coupled to both H3 and H6, although the coupling to H3 might be minimal.

The cyclobutylmethoxy group protons will appear in the upfield aliphatic region. The two methylene protons of the -OCH₂- group are diastereotopic and directly attached to the oxygen atom, making them the most deshielded in this group; they are expected to appear as a doublet. The single methine proton (-CH-) of the cyclobutyl ring will likely appear as a multiplet due to coupling with its neighboring methylene protons. The remaining four protons on the cyclobutyl ring would appear as complex multiplets.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H6 (Pyridine) | 8.0 - 8.2 | d | ~5.5 |

| H3 (Pyridine) | 6.8 - 7.0 | d | ~2.0 |

| H5 (Pyridine) | 6.7 - 6.9 | dd | ~5.5, ~2.0 |

| O-CH ₂ | 4.2 - 4.4 | d | ~6.5 |

| CH (Cyclobutyl) | 2.7 - 2.9 | m | - |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other conditions.

¹³C NMR Chemical Shift Analysis and Carbon Connectivity

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within the molecule. In a typical proton-decoupled ¹³C NMR spectrum of this compound, ten distinct signals are expected, corresponding to the ten carbon atoms.

The pyridine ring carbons will appear in the downfield region. The carbon atom at the 2-position (C2), bonded to the electronegative oxygen atom, and the carbon at the 4-position (C4), bonded to chlorine, are expected to be the most deshielded among the ring carbons. testbook.com Based on data for substituted pyridines, C2 and C6 are typically found at the lowest field, followed by C4. testbook.com The carbons at positions 3 and 5 will be the most shielded of the aromatic carbons.

The five carbons of the cyclobutylmethoxy group will appear in the upfield, aliphatic region of the spectrum. oregonstate.edu The methylene carbon of the -OCH₂- group will be the most deshielded of this set due to its attachment to oxygen. The methine carbon and the other two methylene carbons of the cyclobutyl ring will appear at higher fields.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (Pyridine) | 163 - 165 |

| C4 (Pyridine) | 150 - 152 |

| C6 (Pyridine) | 148 - 150 |

| C3 (Pyridine) | 110 - 112 |

| C5 (Pyridine) | 108 - 110 |

| O-C H₂ | 75 - 77 |

| C H (Cyclobutyl) | 35 - 37 |

| C H₂ (Cyclobutyl) | 25 - 27 |

| C H₂ (Cyclobutyl) | 18 - 20 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other conditions.

¹⁵N NMR Spectroscopy for Nitrogen Environment Characterization

Nitrogen-15 (¹⁵N) NMR spectroscopy is a specialized technique used to probe the electronic environment of nitrogen atoms. japsonline.com For this compound, a single ¹⁵N NMR signal is expected for the sp²-hybridized nitrogen atom in the pyridine ring. The chemical shift of this nitrogen is sensitive to the electronic effects of the ring substituents. nih.gov The electron-withdrawing chloro group at the 4-position and the electron-donating cyclobutylmethoxy group at the 2-position will influence the shielding of the nitrogen nucleus. The expected chemical shift would be in the typical range for substituted pyridines, and its precise value can help confirm the substitution pattern. japsonline.comresearchgate.net

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complex Structure Confirmation

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. science.gov For this compound, COSY would show correlations between H5 and H6 on the pyridine ring. It would also map out the entire coupling network within the cyclobutylmethoxy group, showing correlations between the -OCH₂- protons and the methine proton, and between the methine proton and the adjacent methylene protons of the cyclobutyl ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. science.gov This allows for the definitive assignment of each carbon atom that bears protons. For example, the proton signal at ~8.1 ppm would correlate with the carbon signal at ~149 ppm, assigning them as H6 and C6, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bonds) correlations between protons and carbons, which is critical for connecting different fragments of the molecule. science.gov A key correlation for this structure would be between the methylene protons of the cyclobutylmethoxy group (-OCH₂-) and the C2 carbon of the pyridine ring, confirming the ether linkage at the 2-position. Other important correlations would include those from H3 to C2, C4, and C5, and from H6 to C2 and C5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are coupled through bonds. science.gov A crucial NOESY correlation would be expected between the -OCH₂- protons and the H3 proton of the pyridine ring, confirming the spatial proximity of the substituent to that position on the ring.

Table 3: Key Expected 2D NMR Correlations

| 2D NMR Experiment | Key Expected Correlation | Structural Information Confirmed |

|---|---|---|

| COSY | H5 ↔ H6 | Connectivity of pyridine ring protons |

| COSY | O-CH ₂ ↔ H C- (cyclobutyl) | Connectivity within the cyclobutylmethoxy group |

| HSQC | δH ~4.3 ppm ↔ δC ~76 ppm | Direct attachment of O-CH ₂ protons and carbon |

| HMBC | O-CH ₂ ↔ C2 (pyridine) | Attachment of the ether group to the C2 position |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise molecular weight and elemental composition of a compound. nih.gov For this compound, with a molecular formula of C₁₀H₁₂ClNO, HRMS provides an extremely accurate mass measurement.

The calculated monoisotopic mass for C₁₀H₁₂ClNO ([M]) is 197.06074 Da. An HRMS experiment would measure the mass of the molecular ion (e.g., [M+H]⁺ at 198.06802 Da) to within a few parts per million (ppm). This high level of accuracy allows for the unambiguous determination of the elemental formula, as C₁₀H₁₂ClNO is the only plausible combination of atoms that would match the measured mass so precisely. This confirmation of the elemental composition is a critical piece of evidence in the structural elucidation process. chemrxiv.org

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mdpi.com The FTIR spectrum of this compound would display several characteristic absorption bands.

Aromatic C-H Stretching: Vibrations from the C-H bonds on the pyridine ring would appear above 3000 cm⁻¹.

Aliphatic C-H Stretching: Vibrations from the C-H bonds of the cyclobutylmethoxy group are expected in the 2850-3000 cm⁻¹ region.

Aromatic C=C and C=N Stretching: The pyridine ring will show a series of characteristic sharp peaks in the 1400-1600 cm⁻¹ region due to the stretching of the carbon-carbon and carbon-nitrogen double bonds.

C-O-C Stretching: A strong, characteristic absorption band for the ether linkage (asymmetric C-O-C stretch) is expected in the 1200-1250 cm⁻¹ region. A symmetric stretch would appear around 1030-1080 cm⁻¹.

C-Cl Stretching: The vibration of the carbon-chlorine bond is expected to produce a moderate to strong band in the fingerprint region, typically around 700-800 cm⁻¹.

Table 4: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | Pyridine Ring | 3050 - 3150 |

| C-H Stretch (Aliphatic) | Cyclobutylmethoxy | 2850 - 2980 |

| C=N and C=C Stretch | Pyridine Ring | 1400 - 1600 |

| C-O-C Asymmetric Stretch | Ether | 1200 - 1250 |

| C-O-C Symmetric Stretch | Ether | 1030 - 1080 |

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pyridine |

| 4-Chloropyridine (B1293800) |

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

While a crystal structure for this compound is not publicly available, analysis of closely related substituted pyridines provides significant insight into the expected solid-state arrangement. X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, offering definitive information on bond lengths, bond angles, and intermolecular interactions.

For instance, the crystal structure of 4-chloropyridine-2-carbonitrile reveals key packing characteristics that are likely to be relevant. In this related molecule, the packing is dominated by offset face-to-face π-stacking and intermolecular C—H⋯N interactions involving both the nitrile and pyridine nitrogen atoms nih.govresearchgate.net. Similarly, the analysis of 4-amino-3,5-dichloropyridine shows strong N—H⋯N hydrogen bonding, forming supramolecular chains, which are further interconnected by offset π–π stacking interactions nih.goviucr.orgiucr.org.

In the case of this compound, one would anticipate the pyridine rings to engage in π-stacking interactions. The chlorine atom at the 4-position could participate in halogen bonding or other dipole-dipole interactions, further stabilizing the crystal lattice. The cyclobutylmethoxy group at the 2-position introduces conformational flexibility. The orientation of this aliphatic side chain relative to the pyridine ring would be a key feature of the crystal structure, influenced by steric hindrance and weak van der Waals forces. The crystal packing would likely arrange to optimize these intermolecular forces, leading to a thermodynamically stable solid-state structure. A hypothetical representation of key crystallographic parameters, based on known pyridine derivatives, is presented below.

Interactive Data Table: Hypothetical Crystallographic Parameters for this compound based on Analogous Structures

| Parameter | Expected Value/System | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic shape of the unit cell. |

| Space Group | P2₁/c or similar | Defines the symmetry elements within the unit cell. |

| C-Cl Bond Length | ~1.74 Å | Typical bond length for a chlorine atom attached to an aromatic ring. |

| C-O-C Bond Angle | ~118° | Reflects the geometry of the ether linkage. |

| Pyridine Ring Planarity | Essentially planar | Characteristic of the aromatic pyridine core. |

| Intermolecular Interactions | π-stacking, Halogen bonds | Key forces governing the packing of molecules in the crystal lattice. |

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy is a valuable tool for probing the electronic structure of molecules containing chromophores. The pyridine ring in this compound is the primary chromophore, and its UV-Vis spectrum is expected to exhibit characteristic absorption bands corresponding to π → π* and n → π* electronic transitions.

The parent pyridine molecule typically shows absorption maxima around 250-260 nm researchgate.net. The positions and intensities of these bands are sensitive to the nature and position of substituents on the ring. The chlorine atom at the 4-position, being an auxochrome, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the π → π* transition due to its electron-donating resonance effect and electron-withdrawing inductive effect. The cyclobutylmethoxy group at the 2-position, an alkoxy group, is also known to induce a bathochromic shift utoronto.ca.

Therefore, the UV-Vis spectrum of this compound in a non-polar solvent like hexane is predicted to show a primary absorption band (π → π) in the range of 260-280 nm. A weaker n → π transition may also be observed at a longer wavelength, although this is often less intense and can be obscured by the stronger π → π* band. The exact absorption maxima and molar absorptivity (ε) would need to be determined experimentally.

Interactive Data Table: Predicted UV-Visible Absorption Data for this compound

| Transition Type | Predicted λmax (nm) | Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent Effects |

| π → π | 260 - 280 | High (e.g., 5,000 - 15,000) | A shift to longer wavelengths (red shift) is expected in more polar solvents. |

| n → π | > 280 | Low (e.g., < 1,000) | A shift to shorter wavelengths (blue shift) is expected in more polar solvents. |

Elemental Analysis (CHNS) for Compositional Verification

Elemental analysis is a cornerstone technique for confirming the empirical and molecular formula of a synthesized compound. It provides a quantitative determination of the percentage composition of carbon, hydrogen, nitrogen, and sulfur. For this compound, which also contains chlorine and oxygen, the analysis would typically focus on C, H, and N.

The molecular formula for this compound is C₁₀H₁₂ClNO. Based on this, the theoretical elemental composition can be calculated. Experimental values obtained from CHN analysis should fall within a narrow margin of the theoretical values, typically ±0.4%, to be considered acceptable evidence of the compound's purity and correct composition acs.org.

Interactive Data Table: Elemental Composition of this compound (C₁₀H₁₂ClNO)

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Theoretical Percentage (%) |

| Carbon | 12.01 | 10 | 120.10 | 60.76 |

| Hydrogen | 1.01 | 12 | 12.12 | 6.14 |

| Chlorine | 35.45 | 1 | 35.45 | 17.94 |

| Nitrogen | 14.01 | 1 | 14.01 | 7.09 |

| Oxygen | 16.00 | 1 | 16.00 | 8.09 |

| Total | 197.68 | 100.00 |

Chromatographic Purity Assessment (e.g., HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of a compound and for monitoring the progress of its synthesis. Both Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are widely used for the analysis of pyridine derivatives.

Thin-Layer Chromatography (TLC)

TLC is a rapid and convenient method for a qualitative assessment of purity. For a substituted pyridine like this compound, a silica gel plate would typically be used as the stationary phase. The choice of mobile phase (eluent) is crucial for achieving good separation. A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol) is commonly employed. The polarity of the eluent is adjusted to obtain a retention factor (Rf) value for the main spot that is ideally between 0.3 and 0.7. The presence of a single spot under visualization with UV light (at 254 nm) would be an initial indication of purity.

High-Performance Liquid Chromatography (HPLC)

HPLC provides a more quantitative and higher-resolution assessment of purity. For pyridine derivatives, reversed-phase HPLC is a common choice. A C18 or C8 column is typically used as the stationary phase, with a mobile phase consisting of a mixture of an aqueous buffer (often with a pH modifier like formic or phosphoric acid) and an organic solvent such as acetonitrile or methanol.

A gradient elution method, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of all components within a reasonable timeframe. Detection is commonly performed using a UV detector set at a wavelength corresponding to one of the absorption maxima of the compound (e.g., around 270 nm). A pure sample of this compound would be expected to show a single, sharp peak in the HPLC chromatogram. The area of this peak, as a percentage of the total area of all peaks, is used to quantify the purity of the sample. For instance, a method for the analysis of 5-amino-2-chloropyridine utilized a C18 column with a mobile phase of water (pH 3) and methanol, with UV detection at 254 nm nih.gov. A similar setup would likely be a good starting point for developing a method for this compound.

Interactive Data Table: Representative HPLC Method Parameters for Purity Analysis

| Parameter | Typical Conditions for a Substituted Pyridine | Purpose |

| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Stationary phase for separation based on hydrophobicity. |

| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | Eluent system to carry the sample through the column. |

| Gradient | Start with a low percentage of B, increasing to a high percentage over time. | To elute compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase through the column. |

| Column Temperature | 30-40 °C | Can affect the efficiency of the separation. |

| Detection | UV at ~270 nm | To monitor the elution of the compound and any impurities. |

| Injection Volume | 5-20 µL | The amount of sample introduced into the system. |

Theoretical and Computational Investigations of 4 Chloro 2 Cyclobutylmethoxy Pyridine and Model Pyridine Ethers

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are powerful tools for understanding the intrinsic properties of molecules. Methods like Density Functional Theory (DFT) are employed to predict molecular geometries, electronic structures, and reactivity, providing insights that complement experimental findings.

Geometry Optimization and Conformational Analysis

The three-dimensional structure of a molecule is fundamental to its properties and reactivity. Geometry optimization calculations are performed to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a molecule like 4-Chloro-2-(cyclobutylmethoxy)pyridine, this process also involves a conformational analysis to identify the preferred spatial orientation of the flexible cyclobutylmethoxy group relative to the pyridine (B92270) ring.

The cyclobutylmethoxy substituent can adopt various conformations due to rotation around the C-O and C-C single bonds. Computational studies would typically explore these rotational barriers to identify the global minimum energy conformer and other low-energy conformers that might be populated at room temperature. The planarity of the pyridine ring and the bond lengths and angles are also determined and can be compared with experimental data from techniques like X-ray crystallography if available. For instance, in a study on 4-chloromethyl pyridine hydrochloride, DFT calculations were used to determine bond lengths and angles, which were then compared with XRD results. ijcrt.org

Molecular Orbital Analysis (e.g., HOMO-LUMO Gap, Frontier Orbitals, NBO Analysis)

The electronic behavior of a molecule is governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. rsc.org A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For this compound, the HOMO is expected to be located primarily on the electron-rich pyridine ring and the oxygen atom of the ether group, while the LUMO would likely be distributed over the pyridine ring, influenced by the electron-withdrawing chlorine atom. A study on 4-chloro-N-methylpyridine-2-carboxamide found the HOMO and LUMO energy levels to be -7.1572 eV and -1.9595 eV, respectively. researchgate.net

Natural Bond Orbital (NBO) analysis provides further details about the electronic structure by describing the electron density in terms of localized bonds and lone pairs. researchgate.net This analysis can reveal important information about charge transfer interactions (hyperconjugation) between occupied and unoccupied orbitals, which contribute to the stability of the molecule.

| Parameter | Description | Typical Predicted Values for Similar Molecules |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | ~ -7 eV researchgate.net |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | ~ -2 eV researchgate.net |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates kinetic stability and reactivity. | ~ 3.6 - 5.2 eV rsc.orgresearchgate.net |

Electron Density Distribution and Electrostatic Potential Maps

The distribution of electrons within a molecule determines its electrostatic properties and how it interacts with other molecules. The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution. It maps the electrostatic potential onto the electron density surface of the molecule, indicating regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue).

For this compound, the MEP map would likely show a region of negative potential around the nitrogen atom of the pyridine ring, making it a likely site for protonation or attack by electrophiles. The chlorine atom, being electronegative, would draw electron density towards itself, creating a region of positive potential on the adjacent carbon atom. The oxygen atom of the ether group would also represent an electron-rich area. Such maps are crucial for predicting the sites of electrophilic and nucleophilic attack. ijcrt.orgresearchgate.net

Acidity and Basicity Studies of Substituted Pyridine Ethers

The basicity of the pyridine nitrogen is a key characteristic of this class of compounds and is significantly influenced by the nature and position of substituents on the ring.

pKa Prediction and Protonation Equilibria in Solution

The pKa value is a quantitative measure of the acidity of a compound's conjugate acid. For a pyridine derivative, the pKa refers to the equilibrium of its protonated form (the pyridinium (B92312) ion) in solution. Computational methods can be used to predict pKa values by calculating the free energy change associated with the protonation reaction. mdpi.com

Computational studies often involve calculating the energies of the neutral pyridine and its protonated form in the gas phase and then applying a solvation model to account for the effects of the solvent. mdpi.com

| Substituent Effect | Impact on Pyridine Nitrogen | Predicted pKa Change |

| -OCH₂-cyclobutyl (donating) | Increases electron density | Increases pKa |

| -Cl (withdrawing) | Decreases electron density | Decreases pKa stackexchange.com |

Solvent Effects on Acid-Base Properties

The solvent in which an acid-base equilibrium is measured has a profound impact on the pKa value. Solvents can stabilize the charged species (the protonated pyridine) to different extents through interactions such as hydrogen bonding and dipole-dipole interactions. Water, being a polar protic solvent, is particularly effective at solvating ions. youtube.com

Computational models, such as the Conductor-like Screening Model (COSMO) or the Solvation Model based on Density (SMD), are used to simulate the effect of the solvent on the acid-base properties. mdpi.compeerj.com These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation free energies. The choice of solvent can alter the relative stability of the neutral and protonated forms of the pyridine, thereby changing its pKa. For example, the basicity of amines is known to be influenced by a combination of inductive effects, solvation effects, and steric hindrance in aqueous solution. ncert.nic.in Theoretical studies that explicitly consider solvent effects are crucial for obtaining accurate predictions of pKa values that can be compared with experimental measurements. mdpi.com

Spectroscopic Property Prediction via Computational Methods

Computational quantum chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for the prediction of spectroscopic properties, aiding in structural confirmation and analysis. physchemres.org Methods like DFT can calculate with reasonable accuracy the vibrational (FT-IR, Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra of molecules.

Vibrational Spectroscopy: The prediction of infrared and Raman spectra is typically achieved by calculating the harmonic vibrational frequencies. This involves optimizing the molecular geometry to a minimum on the potential energy surface and then computing the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix). wisc.edu Functionals such as the B3LYP hybrid functional combined with Pople-style basis sets (e.g., 6-311++G(d,p)) are commonly employed for this purpose. physchemres.orgnih.gov Calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations; thus, they are frequently scaled by an empirical factor to improve agreement with experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR chemical shifts are crucial for structure elucidation, especially for complex molecules or for distinguishing between isomers. ruc.dk The Gage-Independent Atomic Orbital (GIAO) method is the most common approach for calculating nuclear magnetic shielding tensors. ruc.dk By calculating the shielding for a reference compound like tetramethylsilane (B1202638) (TMS) at the same level of theory, the chemical shifts for the molecule of interest can be predicted. DFT calculations have proven effective in assigning ¹H and ¹³C NMR spectra for various heterocyclic compounds, including pyridine and pyrimidine (B1678525) derivatives. nih.govyoutube.comnih.gov

Electronic Spectroscopy: The electronic absorption properties, observed via UV-Vis spectroscopy, can be modeled using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption wavelengths (λ_max). Analysis of the molecular orbitals involved in these transitions, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the nature of the electronic excitations (e.g., n→π* or π→π* transitions).

| Spectroscopic Parameter | Calculated Value | Typical Interpretation/Assignment |

|---|---|---|

| ¹³C NMR Chemical Shift (ppm) | C2: 164.5, C3: 110.2, C4: 145.1, C5: 122.8, C6: 151.0, OCH₃: 54.1 | Chemical environment of each carbon atom. C2 and C4 are significantly affected by the electronegative O and Cl atoms, respectively. |

| ¹H NMR Chemical Shift (ppm) | H3: 6.75, H5: 7.15, H6: 8.05, OCH₃: 3.85 | Chemical environment of each proton. H6 is typically the most deshielded proton in 2-substituted pyridines. |

| Key IR Frequency (cm⁻¹, scaled) | ~1600-1570 (C=C/C=N stretch), ~1250 (C-O-C stretch), ~850 (C-Cl stretch) | Vibrational modes corresponding to specific functional groups within the molecule. |

| UV-Vis λmax (nm) | ~230, ~275 | Electronic transitions, likely π→π* in nature, characteristic of the substituted pyridine ring. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful asset for investigating chemical reactions, allowing for the detailed exploration of reaction pathways, the characterization of short-lived intermediates, and the identification of transition states. acs.org This provides a molecular-level understanding of reaction kinetics and selectivity.

A key reaction for halo-pyridines is Nucleophilic Aromatic Substitution (S_NAr), where the halogen is displaced by a nucleophile. masterorganicchemistry.com Computational methods can map the entire energy profile of such a reaction. The process involves:

Locating Stationary Points: The geometries of the reactants, products, and any intermediates are optimized as energy minima on the potential energy surface.

Identifying Transition States (TS): A transition state is a saddle point connecting reactants (or intermediates) to products. It is located using various algorithms and confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

For the S_NAr reaction of a compound like this compound, the reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the chlorine, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. researchgate.net The aromaticity of the pyridine ring is temporarily disrupted in this step. Subsequently, the chloride leaving group is expelled, and aromaticity is restored. Computational studies have verified that the formation of the Meisenheimer complex is typically the rate-determining step of the reaction. masterorganicchemistry.comresearchgate.net

| Electrophile | Position of Chlorine | Calculated ΔG‡ (kcal/mol) | Relative Reactivity Rationale |

|---|---|---|---|

| 2-Chloropyridine (B119429) | 2 | ~25-28 | The negative charge in the Meisenheimer complex is stabilized by the adjacent ring nitrogen. |

| 3-Chloropyridine | 3 | ~35-40 | The negative charge cannot be effectively delocalized onto the ring nitrogen, leading to lower stability of the intermediate and a higher barrier. |

| 4-Chloropyridine (B1293800) | 4 | ~26-29 | The negative charge in the Meisenheimer complex is stabilized by delocalization onto the para-positioned ring nitrogen. |

| 2-Chloro-5-nitropyridine | 2 | ~18-22 | The strong electron-withdrawing nitro group provides significant stabilization to the negatively charged intermediate, lowering the activation barrier. masterorganicchemistry.com |

The non-covalent interactions of this compound dictate its physical properties and its interactions in a biological or material context. Computational methods can quantify and characterize these forces.

Halogen Bonding: The chlorine atom in 4-chloropyridines can participate in halogen bonding. This is an attractive interaction where the electron-deficient region on the halogen atom (the σ-hole) interacts with a Lewis base (e.g., a lone pair on an oxygen or nitrogen atom). bohrium.comresearchgate.net Computational studies on halopyridines have investigated these interactions, showing that they can be significant in molecular recognition and crystal engineering. ju.edu.jo

Hydrogen Bonding: The pyridine nitrogen is a hydrogen bond acceptor, capable of forming hydrogen bonds with donor molecules (e.g., water, alcohols).

π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with other aromatic systems.

Methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are used to analyze these interactions. mdpi.com QTAIM can identify bond critical points (BCPs) between interacting atoms and quantify the interaction strength based on the electron density at these points. researchgate.net NBO analysis provides insight into the donor-acceptor orbital interactions that stabilize the intermolecular complex, such as the transfer of electron density from a lone pair orbital of a Lewis base to an antibonding orbital (e.g., σ* C-Cl) of the halogen bond donor. ju.edu.jomdpi.com

Structure-Reactivity Relationships based on Theoretical Descriptors

Theoretical descriptors derived from quantum chemical calculations provide a quantitative basis for understanding and predicting the chemical reactivity of molecules. nih.govnih.gov This approach forms the foundation of Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSRR).

Frontier Molecular Orbitals (HOMO/LUMO): According to Frontier Molecular Orbital (FMO) theory, the reactivity of a molecule is largely governed by the interaction between its HOMO and LUMO. nih.gov

HOMO (Highest Occupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO (Lowest Unoccupied Molecular Orbital): The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy indicates a better electron acceptor and greater susceptibility to nucleophilic attack. rsc.org

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical stability. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and more reactive. irjweb.com

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. libretexts.org It is an excellent descriptor for predicting reactive sites. researchgate.netresearchgate.net

Negative Potential Regions (Red/Yellow): These are electron-rich areas, associated with lone pairs or π-systems, and are susceptible to electrophilic attack. In a pyridine derivative, the most negative region is typically located on the nitrogen atom. researchgate.net

Positive Potential Regions (Blue): These are electron-poor areas, usually around hydrogen atoms bonded to electronegative atoms or, in the case of halopyridines, near the carbon atom attached to the halogen. These sites are prone to nucleophilic attack. researchgate.netyoutube.com For S_NAr reactions, a more positive MEP at the carbon bearing the leaving group correlates with higher reactivity. rsc.org

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Pyridine | -6.70 | -0.35 | 6.35 | 2.22 |

| 2-Methoxypyridine | -6.25 | -0.15 | 6.10 | 1.65 |

| 4-Chloropyridine | -7.05 | -0.98 | 6.07 | 0.55 |

| 4-Chloro-2-methoxypyridine | -6.81 | -0.85 | 5.96 | 2.45 |

| Descriptor | Interpretation |

|---|---|

| EHOMO | Indicates susceptibility to electrophilic attack. Higher (less negative) values suggest greater reactivity towards electrophiles. The methoxy (B1213986) group raises EHOMO compared to pyridine. |

| ELUMO | Indicates susceptibility to nucleophilic attack. Lower (more negative) values suggest greater reactivity towards nucleophiles. The chloro group significantly lowers ELUMO. rsc.org |

| Energy Gap (ΔE) | Indicates overall chemical reactivity and stability. A smaller gap suggests higher reactivity. irjweb.com |

| Molecular Electrostatic Potential (MEP) | Visualizes reactive sites. For this compound, a positive potential is expected at C4 (site of nucleophilic attack) and a negative potential at the N1 atom (site of electrophilic attack/hydrogen bonding). researchgate.net |

Reactivity Profiles and Mechanistic Studies of 4 Chloro 2 Cyclobutylmethoxy Pyridine

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic attack. The positions on the ring most prone to substitution are C-2 and C-4, as the negative charge in the resulting Meisenheimer-like intermediate can be effectively stabilized by the electronegative nitrogen atom through resonance. stackexchange.comechemi.comquora.com The reactivity of halopyridines in nucleophilic aromatic substitution (SNAr) reactions is a subject of extensive study, with the nature and position of both the leaving group and other substituents on the ring playing a crucial role in the reaction's feasibility and outcome. nih.govresearchgate.net

Investigation of Nucleophilic Displacement at C-4 (Chloro Position)

The chlorine atom at the C-4 position of the pyridine ring is activated towards nucleophilic displacement. This heightened reactivity is attributed to the electron-withdrawing nature of the pyridine nitrogen, which delocalizes the negative charge of the intermediate formed during the substitution process. vaia.com The attack of a nucleophile at the C-4 position leads to a resonance-stabilized intermediate where the negative charge is shared by the ring carbons and, importantly, the nitrogen atom. stackexchange.comechemi.comstackexchange.com This delocalization significantly lowers the activation energy for the substitution, making the C-4 position a favorable site for nucleophilic attack. vaia.com

The mechanism for this displacement is a nucleophilic aromatic substitution (SNAr). This process is distinct from SN1 and SN2 reactions and involves the addition of the nucleophile to the aromatic ring to form a tetrahedral intermediate, followed by the elimination of the leaving group (in this case, the chloride ion) to restore the aromaticity of the ring. stackexchange.comyoutube.com The rate of these reactions is often enhanced by heating. youtube.com

Studies have shown that 4-chloropyridines can react with a variety of nucleophiles. For instance, they can be modified by reaction with thiols, such as glutathione, although their reactivity is noted to be lower than that of 2-chloropyridines. nih.gov The reactivity of 4-halopyridines can be significantly increased upon protonation of the pyridine nitrogen, which enhances the ring's electron deficiency and makes it more susceptible to nucleophilic attack. nih.gov This "switching on" of reactivity has been observed to increase the reaction rate by approximately 4500-fold. nih.gov

In the context of synthesizing more complex molecules, the nucleophilic displacement of the C-4 chloro group is a valuable transformation. For example, 4-chloropyridine (B1293800) precursors have been reacted with N-methylaminoethanol in a nucleophilic aromatic substitution to create para-substituted ligands. acs.org

Table 1: Comparison of Reactivity in Nucleophilic Aromatic Substitution

| Compound | Relative Reactivity with Thiols | Notes |

| 2-Chloropyridine (B119429) | ~70-fold more reactive than 4-chloropyridine | Data from a study comparing proteomic labeling. nih.gov |

| 4-Chloropyridine | Baseline | Shows reactivity on par with acrylamide. nih.gov |

| N-methyl-4-chloropyridinium | ~4500-fold more reactive than 4-chloropyridine | Protonation significantly enhances reactivity. nih.gov |

Investigation of Nucleophilic Displacement at C-2 (Cyclobutylmethoxy Position)

The C-2 position of the pyridine ring is also an activated site for nucleophilic substitution, analogous to the C-4 position. stackexchange.comechemi.comquora.comuoanbar.edu.iq The electron-withdrawing nitrogen atom can stabilize the negative charge in the intermediate formed upon nucleophilic attack at C-2 through resonance. stackexchange.comechemi.com However, the cyclobutylmethoxy group at C-2 is an alkoxy group, which is generally a poor leaving group compared to a halide.

Direct nucleophilic displacement of an alkoxy group from an aromatic ring is typically challenging and requires harsh reaction conditions or specific activation methods. In the absence of activating groups, the C-O bond of the ether is strong, and the methoxide (B1231860) or corresponding alkoxide is a poor leaving group.

While direct displacement of the cyclobutylmethoxy group is not commonly reported, studies on related 2-alkoxypyridines provide some insight. The reactivity of 2-alkoxypyridines towards nucleophiles is generally low. However, in specific contexts, such as the presence of a strong electron-withdrawing group on the ring or activation via N-oxidation, the alkoxy group can be displaced.

It is more common for the reactivity at the C-2 position to be influenced by the presence of other substituents. For instance, in a study on ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, the methylthio group at the C-2 position was found to be labile and could be displaced by cyanide ion. rsc.org This suggests that the electronic environment of the ring plays a significant role in the lability of substituents at the C-2 position.

Influence of Substituents on Pyridine Ring Reactivity

The reactivity of the pyridine ring in nucleophilic substitution reactions is significantly influenced by the electronic and steric properties of its substituents. researchgate.net Electron-withdrawing groups (EWGs) enhance the reactivity of the ring towards nucleophiles by further delocalizing the negative charge in the Meisenheimer intermediate. nih.govvaia.com Conversely, electron-donating groups (EDGs) decrease reactivity by destabilizing this intermediate.

In a study involving the reaction of 2-chloropyridine derivatives with glutathione, the reaction rate was affected by the electron-withdrawing strength and the position of the substituents. nih.gov This highlights the importance of the electronic landscape of the entire ring in determining the outcome of nucleophilic substitution.

Furthermore, the presence of substituents can also introduce steric hindrance, which may affect the approach of the nucleophile to the reaction center. The bulky cyclobutylmethoxy group at the C-2 position could potentially hinder the approach of a nucleophile to the C-4 position, although this effect is likely to be less significant than the electronic effects.

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

Pyridine and its derivatives are generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). uoanbar.edu.iq This deactivation is due to the electron-withdrawing inductive effect of the electronegative nitrogen atom, which reduces the electron density of the ring. uoanbar.edu.iq Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. The positive charge on the nitrogen further deactivates the ring towards attack by electrophiles. uoanbar.edu.iq

Electrophilic attack, when it does occur, is directed to the C-3 and C-5 positions, as these positions are less deactivated than the C-2, C-4, and C-6 positions. The intermediate carbocation formed by attack at C-3 or C-5 is more stable than the one formed by attack at C-2, C-4, or C-6, where one of the resonance structures would place a positive charge on the already electron-deficient nitrogen atom.

For 4-chloro-2-(cyclobutylmethoxy)pyridine, the directing effects of the existing substituents must be considered. The chloro group is a deactivating, ortho-, para-directing group in benzene chemistry. The alkoxy group (cyclobutylmethoxy) is an activating, ortho-, para-directing group. In the context of the deactivated pyridine ring, the situation is more complex.

The cyclobutylmethoxy group at C-2 would direct an incoming electrophile to the C-3 and C-5 positions. The chloro group at C-4 would direct to the C-3 and C-5 positions. Therefore, both substituents reinforce the inherent preference for electrophilic attack at the C-3 and C-5 positions of the pyridine ring.

Reactions Involving the Pyridine Nitrogen Atom

Complexation with Metal Ions and Lewis Acids

The lone pair of electrons on the pyridine nitrogen atom makes it a Lewis base, capable of coordinating to metal ions and other Lewis acids. nih.govyoutube.com This property is fundamental to the chemistry of pyridine and its derivatives. The formation of such complexes can significantly alter the electronic properties and reactivity of the pyridine ring.

The interaction with a Lewis acid can dramatically increase the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. nih.gov For example, the coordination of a Lewis acid to the nitrogen atom of a 2-halopyridine can facilitate the displacement of the halide by a nucleophile.

In the case of this compound, the nitrogen atom can coordinate to a variety of metal ions. The stability of these complexes would depend on the nature of the metal ion and the steric and electronic properties of the substituents on the pyridine ring. The bulky cyclobutylmethoxy group at the C-2 position might sterically hinder the coordination of very large metal ions or Lewis acids.

The complexation can also influence the reactivity at other positions on the ring. For instance, in the Friedel-Crafts hydroxyalkylation reaction, the coordination of a Lewis base like pyridine to an aluminum alkoxide intermediate can prevent side reactions. nih.gov

Research has shown that the interaction of Lewis acids with nitrogen-containing heterocyclic conjugated molecules can lead to significant changes in their optoelectronic properties, often resulting in a red-shift in absorption and emission spectra due to charge redistribution. nih.gov

Table 2: Examples of Lewis Acid Interactions with Pyridine Derivatives

| Pyridine Derivative | Lewis Acid | Observed Effect | Reference |

| Fluorene-based copolymer with sp2 nitrogen heteroatom | B(C6F5)3, AlCl3 | Red-shift in PL emission, tunable EL peak wavelength. | nih.gov |

| 2,3-Epoxyalcohol with a pyridine moiety | BF3 | Catalyzed rearrangement. | youtube.com |

| Pyridine | AlBr3 | Facilitates Friedel-Crafts type hydroxyalkylation. | nih.gov |

Oxidation to Pyridine N-Oxides and Subsequent Transformations

The oxidation of the nitrogen atom in the pyridine ring of this compound yields the corresponding pyridine N-oxide. This transformation significantly alters the electronic properties of the heterocyclic core, influencing its reactivity towards various reagents. Pyridine N-oxides are generally more reactive than their parent pyridines towards both electrophilic and nucleophilic attack. scripps.edusemanticscholar.org The lone pair of electrons on the oxygen atom can participate in resonance, increasing the electron density at the 2- and 4-positions of the ring, while the positively charged nitrogen atom enhances the ring's susceptibility to nucleophilic substitution. scripps.edu

Common oxidizing agents for the conversion of pyridines to their N-oxides include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide in the presence of an acid or a metal catalyst. arkat-usa.org For structurally related compounds, such as 4-chloro-3-methoxy-2-methylpyridine, a method utilizing hydrogen peroxide with a phosphotungstic acid catalyst has been reported to be effective, suggesting a potential route for the oxidation of this compound. google.com The reaction conditions for such oxidations are generally mild. google.com

The resulting this compound N-oxide is an interesting intermediate for further functionalization. The presence of the N-oxide group activates the pyridine ring, particularly at the 2- and 4-positions, for nucleophilic aromatic substitution (SNAr) reactions. scripps.edu This increased reactivity allows for the introduction of a variety of nucleophiles. For instance, treatment of related chloro-substituted pyridine N-oxides with nucleophiles can lead to the displacement of the chloride. semanticscholar.org

Mechanistically, the oxidation of the pyridine nitrogen involves the transfer of an oxygen atom from the oxidant to the nitrogen. In the case of peroxy acids, the reaction is thought to proceed through a concerted mechanism. With hydrogen peroxide and a catalyst, the active oxidizing species is typically a more reactive peroxy intermediate.

Subsequent transformations of the N-oxide can involve deoxygenation to regenerate the pyridine, which can be useful as a protecting group strategy. More importantly, the N-oxide can direct further substitutions on the pyridine ring. The specific outcomes of these reactions will be dependent on the nature of the nucleophile and the reaction conditions employed.

| Oxidizing Agent | Typical Reaction Conditions | Applicability |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Inert solvent (e.g., CH2Cl2, CHCl3), room temperature | General for many pyridine derivatives |

| Hydrogen peroxide / Acetic acid | Glacial acetic acid, gentle heating | Classical method, can be harsh for sensitive substrates |

| Hydrogen peroxide / Phosphotungstic acid | Water or organic solvent, heating | Catalytic, environmentally benign |

Table 1: Common Reagents for Pyridine N-Oxide Formation

| Reaction Type | Reagent | Position of Attack | Product Type |

| Nucleophilic Substitution | Nu:- (e.g., RO-, RNH2) | 4-position | 4-Substituted-2-(cyclobutylmethoxy)pyridine N-oxide |

| Deoxygenation | PCl3, PPh3 | N-oxide | This compound |

Table 2: General Reactivity of 4-Chloro-Substituted Pyridine N-Oxides

Cyclobutyl Moiety Reactivity and Transformations

The cyclobutyl moiety in this compound is a four-membered carbocyclic ring that, while possessing ring strain, is generally stable under a variety of reaction conditions. researchgate.net Its reactivity is largely centered around transformations that can alleviate this strain, such as ring-opening reactions. However, under the conditions typically employed for modifying the pyridine ring, such as N-oxidation, the cyclobutyl group is expected to remain intact.

Transformations of the cyclobutyl group itself would likely require specific and more forcing conditions. For instance, ring-opening of cyclobutane (B1203170) derivatives can be initiated by radical reactions, photolysis, or under strongly acidic or basic conditions, often leading to the formation of linear butyl chains or cyclopentane (B165970) derivatives through rearrangement. researchgate.net In the context of the subject molecule, such transformations are not typically desired when the primary goal is the functionalization of the pyridine core.

A recent study on acid ceramidase inhibitors explored the impact of various alkyl and cycloalkyl groups, including cyclobutyl, on the potency of the compounds. acs.org While this study does not directly investigate the chemical reactivity of the cyclobutyl group, it does indicate its use as a structural component in bioactive molecules, suggesting its general stability in biological and synthetic contexts. acs.org The stability of the cyclobutylmethoxy ether linkage is also a consideration. Ether linkages are generally robust, but can be cleaved under strongly acidic conditions.

Applications of 4 Chloro 2 Cyclobutylmethoxy Pyridine As a Synthetic Intermediate

Utilization in the Construction of Complex Heterocyclic Systems

The functionalized pyridine (B92270) ring is a cornerstone of modern medicinal chemistry and drug discovery. The chlorine atom at the 4-position of 4-Chloro-2-(cyclobutylmethoxy)pyridine serves as a versatile reactive handle, primarily for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. This allows for the strategic introduction of a wide array of other functional groups, forming the basis for its use in building more elaborate molecular architectures.

Diversity-oriented synthesis (DOS) is a strategy that enables the efficient production of a wide range of structurally diverse small molecules, which is crucial for screening and discovering new biologically active agents. scispace.comcam.ac.uk The goal of DOS is to populate "chemical space" with varied molecular skeletons, in contrast to target-oriented synthesis which focuses on a single product. scispace.com A molecule like this compound is an ideal starting point for a DOS campaign due to its inherent functionalities.

The core pyridine scaffold can be elaborated through several DOS strategies:

Appendage Diversity : The chlorine atom is a prime site for modification. Using a variety of coupling partners in reactions like Suzuki, Stille, Buchwald-Hartwig, or Sonogashira couplings, a multitude of different substituents (aryl, alkyl, amino, etc.) can be attached at this position. This generates a library of compounds with a common core but varying peripheral groups. cam.ac.uk

Skeletal Diversity : The pyridine ring itself can be the foundation for creating new heterocyclic skeletons. Through branching reaction pathways, the initial scaffold can be transformed into distinct new core structures. cam.ac.uk For example, reactions that modify the ring itself or build upon it can lead to novel fused or spirocyclic systems.

While no specific DOS pathways commencing from this compound have been published, its structure fits the profile of a "privileged" scaffold that can be systematically modified to generate molecular diversity for biological screening. nih.gov

Table 1: Potential Reactions for Diversity-Oriented Synthesis

| Reaction Type | Reagent Class | Potential Product Moiety |

| Suzuki Coupling | Boronic acids/esters | Aryl- or heteroaryl-substituted pyridines |

| Buchwald-Hartwig Amination | Amines | Amino-substituted pyridines |

| Sonogashira Coupling | Terminal alkynes | Alkynyl-substituted pyridines |

| Nucleophilic Aromatic Substitution (SNAr) | Thiols, Alcohols | Thioether or ether-substituted pyridines |

The synthesis of fused heterocyclic systems is of paramount importance, as these structures are common in pharmaceuticals and natural products. researchgate.netnih.gov The 4-chloro-substituted pyridine core is well-suited for annulation reactions, where a new ring is built onto the existing pyridine frame.

For instance, intramolecular cyclization of a suitably functionalized derivative, introduced via the chloro position, can lead to bicyclic systems. A common strategy involves a cross-coupling reaction to introduce a side chain, followed by a cyclization step to form the new ring. This approach has been used to create a variety of fused pyridines, such as:

Pyrrolo[2,3-b]pyridines : These "azaindoles" are important pharmacophores. The synthesis of 4-chloro-pyrrolo-pyridine has been documented, highlighting the utility of the chloropyridine scaffold in creating such fused systems. google.com

Thienopyridines and Furopyridines : These systems are found in numerous biologically active compounds. researchgate.net

Imidazo[1,2-a]pyridines : Complex derivatives of this fused system have been synthesized from chloropyridine precursors, sometimes involving unexpected cycloadditions. mdpi.com

The cyclobutylmethoxy group at the 2-position would remain as a key substituent on the final fused product, influencing its steric and electronic properties as well as its solubility and metabolic profile.

Role in the Development of New Synthetic Methodologies

Functionalized heterocycles like this compound serve not only as building blocks for target molecules but also as substrates for developing and refining new synthetic reactions. The distinct electronic nature of the pyridine ring and the reactivity of the C-Cl bond allow chemists to test the scope and limitations of novel catalytic systems or reaction conditions.

Examples of synthetic methodologies where similar pyridine substrates are crucial include:

Multicomponent Reactions : An efficient, reagent-controlled approach for synthesizing highly substituted Kröhnke pyridines and bipyridines has been developed using microwave-assisted multicomponent reactions in high-temperature water. nih.gov

Tandem Cycloadditions : Merged cycloaddition/cycloreversion processes using 1,4-oxazinone precursors have proven to be a reliable method for preparing highly substituted pyridines. nih.gov

Novel C-H Activation Techniques : The development of methods to functionalize the C-H bonds of the pyridine ring in the presence of other reactive groups like chlorine is an active area of research.

By using a substrate like this compound, researchers can probe the selectivity and efficiency of new transformations, contributing to the broader toolkit of synthetic organic chemistry.

Potential in Material Science and Agrochemical Research as a Building Block

The pyridine scaffold is a critical component in both material science and agrochemical development.

In agrochemicals , pyridine-containing pesticides are known for their high efficiency, low toxicity, and favorable environmental profiles. agropages.com They represent a significant class of modern pesticides. researchgate.net Chlorinated methylpyridines are particularly important intermediates in this industry. agropages.com The close analog, 4-Chloro-2-methoxy-pyridine, is explicitly noted as a versatile building block in the synthesis of herbicides and fungicides. chemimpex.com The 2-(cyclobutylmethoxy) group in the title compound is a lipophilic moiety that could enhance the penetration of a potential pesticide through the waxy cuticles of plants or insects, potentially improving its efficacy. Pyridine derivatives have been successfully developed as insecticides, fungicides, and herbicides. researchgate.netresearchgate.net

In material science , the same pyridine analog, 4-Chloro-2-methoxy-pyridine, is used in the production of specialty polymers and coatings to enhance durability and resistance. chemimpex.com The pyridine unit can be incorporated into polymer backbones or as a pendant group to influence properties such as thermal stability, conductivity, and metal-ion coordination. The cyclobutylmethoxy group could be used to fine-tune the solubility and processing characteristics of such materials.

Q & A

Q. What are the common synthetic routes for 4-Chloro-2-(cyclobutylmethoxy)pyridine, and how can reaction yields be optimized?

The synthesis typically involves nucleophilic substitution, where a hydroxyl or alkoxy group replaces the chlorine atom on the pyridine ring. For example, cyclobutylmethanol can react with 4-chloro-2-hydroxypyridine under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF at elevated temperatures (80–100°C) . Yield optimization requires controlling stoichiometry, reaction time, and purification methods (e.g., column chromatography or recrystallization). Monitoring via TLC or HPLC ensures intermediate stability and product purity .

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and cyclobutylmethoxy integration .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves 3D structure and confirms stereochemistry, as demonstrated in similar pyridine derivatives .

- HPLC : Assesses purity (>95% is standard for pharmacological studies) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence the biological activity of this compound?

Halogen substituents like chlorine enhance lipophilicity and binding to hydrophobic enzyme pockets. Comparative studies with bromine or trifluoromethyl analogs reveal that chlorine optimizes both reactivity and metabolic stability. For instance, replacing chlorine with bromine in similar compounds increases cytotoxicity but reduces solubility, limiting bioavailability . Computational docking studies (e.g., AutoDock Vina) can predict interactions with targets like kinases or GPCRs .

Q. How can conflicting data in pharmacological studies (e.g., varying IC₅₀ values) be resolved?

Contradictions often arise from assay conditions (e.g., cell line variability, incubation time). Methodological steps include:

- Standardized Assays : Use identical cell lines (e.g., HEK293 for receptor studies) and controls.

- Dose-Response Curves : Repeat experiments with ≥3 biological replicates.

- Mechanistic Profiling : Conduct kinase inhibition panels or transcriptomic analysis to identify off-target effects .

Q. What strategies are effective in improving the metabolic stability of this compound derivatives?

- Deuterium Incorporation : Replacing hydrogen with deuterium at metabolically labile sites (e.g., cyclobutyl CH₂) reduces CYP450-mediated oxidation .

- Prodrug Design : Masking the methoxy group as a phosphate ester enhances aqueous solubility and delays hepatic clearance .

- Structural Rigidity : Introducing sp³-hybridized carbons (e.g., piperidine rings) minimizes enzymatic degradation .

Methodological Challenges

Q. How can reaction conditions be optimized for large-scale synthesis without compromising purity?

Industrial-scale production employs continuous flow reactors to enhance heat/mass transfer and reduce side reactions. Catalytic systems (e.g., Pd/C for hydrogenation) improve atom economy. Post-synthesis purification via crystallization (e.g., using ethyl acetate/petroleum ether) ensures >99% purity .

Q. What computational tools are recommended for predicting the reactivity of this compound in novel reactions?

- DFT Calculations (Gaussian, ORCA) : Predict reaction pathways and transition states for substitutions or oxidations .

- Molecular Dynamics (Amber, GROMACS) : Simulate solvent effects and conformational stability .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.